
Resorufin butyrate
Overview
Description
Resorufin butyrate (C₁₇H₁₃NO₄) is a fluorogenic ester derivative of resorufin, synthesized via the reaction of resorufin with butyryl chloride in the presence of triethylamine, yielding a 79.2% product . It is widely utilized as a substrate in fluorescence-based enzymatic assays due to its hydrolysis by lipases, esterases, and mycolyltransferases, releasing the fluorescent compound resorufin (λex = 500 nm, λem = 590 nm) . Its applications span tuberculosis research (e.g., Mycobacterium tuberculosis Ag85C activity assays) , industrial biocatalysis (e.g., lipase activity monitoring) , and antimicrobial studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorufin butyrate can be synthesized through the esterification of resorufin with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for biochemical assays.
Chemical Reactions Analysis
Types of Reactions: Resorufin butyrate primarily undergoes hydrolysis reactions catalyzed by enzymes such as triglyceride lipases and cholinesterase. The hydrolysis of this compound results in the release of resorufin, which can be detected through its fluorescent properties.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using triglyceride lipases or cholinesterase in a buffered aqueous solution.
Esterification: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.
Major Products:
Hydrolysis: Resorufin and butyric acid.
Esterification: this compound.
Scientific Research Applications
Key Applications
-
Enzyme Activity Assays
- Fluorogenic Substrate : Resorufin butyrate acts as a substrate for lipases and cholinesterases, enabling the quantification of enzyme activity. The increase in fluorescence intensity correlates with the enzyme's activity, allowing for sensitive and high-throughput assays .
- Kinetic Studies : The hydrolysis of this compound can be monitored fluorometrically, providing insights into enzyme kinetics under physiological conditions. This application is particularly beneficial for studying lipid metabolism .
-
Cellular Viability Assessments
- Viability Indicator : In cellular assays, this compound can be used to assess cell viability. When cells are viable, they express lipases or cholinesterases that hydrolyze the substrate, resulting in increased fluorescence. Conversely, cell death leads to decreased fluorescence due to enzyme inactivity .
-
High-Throughput Screening (HTS)
- Drug Discovery : this compound has been employed in HTS platforms to identify inhibitors of human pancreatic lipase (hPL). In studies, it was shown that this compound could effectively detect hPL activity and screen for potential inhibitors from various compounds .
- Robust Assay Development : The compound's solubility and monomeric nature allow it to be used in simplified assays that avoid the complications associated with lipid-based substrates .
Study 1: Enzyme Activity Monitoring
In a study utilizing purified bovine lipoprotein lipase, researchers demonstrated that the hydrolysis of this compound could be monitored to yield robust assay results with a Z' factor greater than 0.8. This indicates its potential as a primary or secondary screening tool for therapeutic lipase modulators .
Study 2: Inhibitor Screening for Human Pancreatic Lipase
A series of resorufin-based substrates were designed to optimize specificity and sensitivity towards hPL. Among these, resorufin lauryl ester (RLE) exhibited excellent properties for sensing and imaging hPL activity in living systems. This study highlighted the compound's application in identifying effective inhibitors from a library of drugs and natural products .
Mechanism of Action
Resorufin butyrate acts as a substrate for enzymes such as triglyceride lipases and cholinesterase. Upon enzymatic hydrolysis, this compound is cleaved to release resorufin, which exhibits strong fluorescence. The fluorescence intensity can be measured to quantify enzyme activity. The molecular targets of this compound are the active sites of the enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Resorufin Esters
Resorufin butyrate belongs to a family of resorufin esters with varying acyl chains, which influence substrate specificity and enzymatic kinetics:
Key Insight : Longer acyl chains (e.g., butyrate vs. acetate) enhance substrate specificity for lipases and mycolyltransferases, while shorter chains may reduce steric hindrance for esterases .
Functional Analogs: Fluorogenic Substrates
This compound is compared to non-resorufin fluorogenic substrates:
Key Insight : this compound outperforms colorimetric substrates (e.g., 4-nitrophenyl derivatives) in sensitivity and is compatible with high-throughput screening .
Application-Specific Comparisons
2.3.1. Antibacterial Activity
This compound and its analogs exhibit differential effects against Neisseria gonorrhoeae:
Compound | MIC (µg/mL) | Stability in BSA | Viability Reduction (%) |
---|---|---|---|
This compound | 12.5 | High | 99.9 |
Resorufin acetate | 11.0 | Moderate | 85.0 |
Resorufin pentyl ether | 12.5 | Low | 95.0 |
Source :
Conclusion : this compound maintains efficacy in serum-rich environments, making it superior for in vivo applications.
2.3.2. Enzyme Assay Performance
In M. tuberculosis Ag85C assays, this compound demonstrates:
- Linear kinetics up to 100 µM, with minimal background hydrolysis .
- Temperature stability : Immobilized enzymes show 100x activity at 50°C compared to free enzymes at 20°C .
Comparatively, glycidyl butyrate (a non-fluorogenic substrate) requires coupled assays for detection, increasing complexity .
Stability and Environmental Tolerance
Condition | This compound Performance | Competing Substrate (4-MU acetate) |
---|---|---|
50°C, pH 7.5 | 100x activity increase | 10x activity decrease |
Serum albumin | No interference | 50% signal quenching |
Key Insight : this compound’s stability under physiological and extreme conditions makes it ideal for in vitro and industrial applications.
Data Tables
Table 1: Enzymatic Kinetic Parameters for this compound
Enzyme | Km (µM) | Vmax (RFU/min) | Reference |
---|---|---|---|
Mtb Ag85C | 18.2 | 1200 | |
Human pancreatic lipase | 25.6 | 980 |
Table 2: Thermal Stability of this compound-Based Assays
Temperature (°C) | Relative Activity (Immobilized Enzyme) | Relative Activity (Free Enzyme) |
---|---|---|
20 | 1x | 1x |
50 | 100x | 2x |
Source :
Biological Activity
Resorufin butyrate, a derivative of resorufin, has garnered attention for its diverse biological activities, particularly in enzymatic assays and potential therapeutic applications. This article explores its biological activity, focusing on enzyme interactions, therapeutic implications, and experimental findings from various studies.
This compound is synthesized through the esterification of resorufin with butyric acid. The synthesis typically involves reacting resorufin with butyl chloride in the presence of a base like triethylamine in a solvent such as DMF. The yield of this reaction can be around 79.2%, producing a yellow solid that exhibits significant fluorescence properties, making it suitable for biological assays .
Enzymatic Activity
This compound acts as a fluorogenic substrate for various enzymes, most notably human pancreatic lipase (hPL). It is hydrolyzed by hPL to release resorufin, which fluoresces at 590 nm. This property allows for sensitive detection and quantification of hPL activity in biological samples. The use of this compound in high-throughput screening platforms has proven effective in identifying inhibitors of hPL, which is crucial for developing treatments for obesity and related metabolic disorders .
Therapeutic Applications
1. Anti-inflammatory Effects:
Butyrate, the parent compound of this compound, is known for its anti-inflammatory properties, particularly in gastrointestinal disorders such as ulcerative colitis. Studies have shown that butyrate can restore tight junction integrity in intestinal epithelial cells and modulate immune responses, suggesting that this compound may have similar effects due to its structural relationship .
2. Metabolic Regulation:
Research indicates that butyrate influences metabolic processes by modulating histone deacetylase (HDAC) activity, leading to improved glucose metabolism and reduced fat accumulation in aging models. This suggests potential applications of this compound in metabolic syndrome management .
3. Antimicrobial Activity:
Resorufin derivatives have demonstrated antimicrobial properties against various pathogens. For instance, resorufin pentyl ether has shown effectiveness against Neisseria gonorrhoeae, indicating that this compound may also possess similar antimicrobial activities due to its structural characteristics .
Table 1: Summary of Biological Activities of this compound
Research Findings
-
Enzymatic Assays:
In studies assessing the activity of immobilized lipase using this compound as a substrate, it was found that the enzyme exhibited enhanced stability and activity at elevated temperatures when immobilized on specific supports. This study highlights the utility of this compound in enzyme kinetics research and biocatalysis . -
Gut Health Studies:
In murine models of inflammatory bowel disease (IBD), administration of sodium butyrate (and by extension, compounds like this compound) demonstrated protective effects on intestinal permeability and inflammation markers, suggesting potential therapeutic avenues for gut health promotion . -
Muscle Health:
Research on aging mice indicated that butyrate treatment could mitigate muscle atrophy associated with aging by influencing metabolic pathways linked to HDAC activity. This finding suggests that this compound may also have implications in muscle health and aging-related conditions .
Q & A
Basic Questions
Q. What are the standard protocols for using Resorufin Butyrate in fluorometric assays to study mycolyltransferase activity?
this compound is commonly employed as an acyl donor in enzymatic assays to monitor transesterification or hydrolysis activity. A typical protocol involves:
- Reaction Setup : 500 nM enzyme (e.g., Ag85C), 4 mM trehalose (acyl acceptor), and 100 µM this compound in 50 mM sodium phosphate buffer (pH 7.5) .
- Kinetic Measurement : Reactions are initiated by adding this compound, with fluorescence monitored at λex 500 nm and λem 590 nm using a plate reader (e.g., BioTek Synergy H4). Data are collected in triplicate, and background hydrolysis (enzyme-free controls) is subtracted .
Q. How should this compound stock solutions be prepared and stored for enzymatic studies?
- Stock Preparation : Dissolve this compound in DMSO to prepare a 10 mM stock solution. Ensure DMSO concentration in reactions does not exceed 1% (v/v) to avoid solvent interference .
- Storage : Store aliquots at -20°C, protected from light, to prevent degradation. Physical stability data suggest no decomposition under standard laboratory conditions .
Q. What are the critical parameters for ensuring reproducibility in this compound-based assays?
- Buffer Consistency : Use 50 mM sodium phosphate (pH 7.5) to maintain enzymatic activity .
- Temperature Control : Conduct assays at 37°C to mimic physiological conditions .
- Data Normalization : Subtract background fluorescence from enzyme-free controls to isolate enzymatic activity .
Advanced Research Questions
Q. How can transesterase and hydrolase activities be distinguished in this compound-based assays?
- Experimental Design : Perform parallel reactions with and without trehalose. Transesterase activity requires the acyl acceptor (trehalose), while hydrolase activity releases free resorufin via water-mediated hydrolysis .
- Data Analysis : Use kinetic equations (e.g., one-phase association model in Prism software) to calculate rates. Subtract hydrolase rates from transesterase activity for specificity .
Q. What methodological strategies address non-linear hydrolysis rates or background noise in kinetic assays?
- Background Subtraction : Include triplicate enzyme-free controls to quantify non-enzymatic hydrolysis .
- Software Tools : Fit data using Prism 5/7 with equations like Y = Y0(Plateau − Y0)(1 − exp(−kx)) to model reaction progress .
- Inhibitor Studies : Pre-incubate enzymes with inhibitors before adding this compound to isolate inhibition effects .
Q. How can this compound be optimized for in vivo fluorescence imaging in zebrafish models?
- Dosage : Use 5 µM this compound combined with compounds like graphene oxide (GO) to enhance fluorescence signals in larval zebrafish .
- Imaging Parameters : Capture fluorescence at λex 561 nm (red channel) using confocal microscopy (e.g., Zeiss LSM880) with Z-stack analysis (1 µm slices) to visualize spatial interactions .
Q. What statistical approaches resolve contradictions in enzyme inhibition data derived from this compound assays?
- Dose-Response Analysis : Plot kobs versus inhibitor concentration and fit with kobs = kinact/(1 + (KI/[I])) to determine inhibition constants .
- Error Mitigation : Validate findings with orthogonal methods (e.g., ITC or SPR) to confirm binding affinities .
Q. Methodological Best Practices
Q. How should researchers document this compound-based assays to ensure reproducibility?
- Detailed Protocols : Specify enzyme concentrations, substrate stocks, and buffer conditions in the "Experimental" section of manuscripts .
- Data Transparency : Report raw fluorescence values, background-subtracted rates, and statistical analyses (e.g., mean ± SD of triplicates) .
Q. What are common pitfalls in interpreting this compound fluorescence data?
Properties
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-42-9 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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